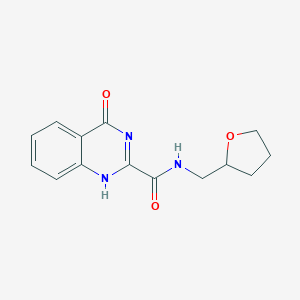

![molecular formula C19H16Cl2N2O3S B252351 5-(3,4-dichlorophenyl)-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}furan-2-carboxamide](/img/structure/B252351.png)

5-(3,4-dichlorophenyl)-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(3,4-dichlorophenyl)-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}furan-2-carboxamide, also known as DPCPX, is a potent and selective antagonist of adenosine A1 receptors. This compound has been widely used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological conditions.

Mécanisme D'action

5-(3,4-dichlorophenyl)-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}furan-2-carboxamide exerts its pharmacological effects by selectively binding to and blocking adenosine A1 receptors. Adenosine A1 receptors are G protein-coupled receptors that are widely distributed in the brain and peripheral tissues. They play an important role in regulating various physiological functions such as neurotransmission, cardiovascular function, and immune response. By blocking adenosine A1 receptors, 5-(3,4-dichlorophenyl)-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}furan-2-carboxamide can modulate these functions and provide insights into the underlying mechanisms.

Biochemical and Physiological Effects:

5-(3,4-dichlorophenyl)-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}furan-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 5-(3,4-dichlorophenyl)-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}furan-2-carboxamide can block adenosine A1 receptor-mediated inhibition of cyclic AMP production and calcium mobilization. In vivo studies have shown that 5-(3,4-dichlorophenyl)-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}furan-2-carboxamide can increase heart rate, blood pressure, and respiratory rate, indicating its potential use in cardiovascular research. 5-(3,4-dichlorophenyl)-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}furan-2-carboxamide has also been shown to modulate pain perception and seizure activity, suggesting its potential use in the treatment of neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

5-(3,4-dichlorophenyl)-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}furan-2-carboxamide has several advantages as a research tool. It is a highly selective antagonist of adenosine A1 receptors, which allows for specific modulation of these receptors without affecting other adenosine receptor subtypes. 5-(3,4-dichlorophenyl)-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}furan-2-carboxamide is also relatively stable and can be used in various experimental settings. However, 5-(3,4-dichlorophenyl)-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}furan-2-carboxamide has some limitations as well. It has low solubility in water, which can limit its use in certain experimental protocols. Additionally, 5-(3,4-dichlorophenyl)-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}furan-2-carboxamide can have off-target effects at high concentrations, which can complicate data interpretation.

Orientations Futures

There are several future directions for research involving 5-(3,4-dichlorophenyl)-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}furan-2-carboxamide. One potential area of investigation is the role of adenosine A1 receptors in cancer progression and metastasis. Another area of interest is the use of 5-(3,4-dichlorophenyl)-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}furan-2-carboxamide in the treatment of pain and neurological disorders. Additionally, 5-(3,4-dichlorophenyl)-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}furan-2-carboxamide can be used in combination with other pharmacological agents to investigate the interactions between adenosine A1 receptors and other signaling pathways. Overall, 5-(3,4-dichlorophenyl)-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}furan-2-carboxamide is a valuable research tool that can provide insights into the role of adenosine A1 receptors in various physiological and pathological conditions.

Méthodes De Synthèse

5-(3,4-dichlorophenyl)-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}furan-2-carboxamide can be synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the formation of key intermediates, followed by the final coupling reaction to form the target compound. The synthesis has been optimized to achieve high yields and purity of the final product.

Applications De Recherche Scientifique

5-(3,4-dichlorophenyl)-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}furan-2-carboxamide has been extensively used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological conditions. It has been used to study the effects of adenosine A1 receptor blockade on cardiovascular function, neurotransmission, and pain perception. Additionally, 5-(3,4-dichlorophenyl)-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}furan-2-carboxamide has been used to investigate the role of adenosine A1 receptors in the pathogenesis of neurological disorders such as epilepsy and Alzheimer's disease.

Propriétés

Formule moléculaire |

C19H16Cl2N2O3S |

|---|---|

Poids moléculaire |

423.3 g/mol |

Nom IUPAC |

5-(3,4-dichlorophenyl)-N-[3-(thiophene-2-carbonylamino)propyl]furan-2-carboxamide |

InChI |

InChI=1S/C19H16Cl2N2O3S/c20-13-5-4-12(11-14(13)21)15-6-7-16(26-15)18(24)22-8-2-9-23-19(25)17-3-1-10-27-17/h1,3-7,10-11H,2,8-9H2,(H,22,24)(H,23,25) |

Clé InChI |

QQMOOMMWQKBDTC-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1)C(=O)NCCCNC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |

SMILES canonique |

C1=CSC(=C1)C(=O)NCCCNC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[(2,5-dichlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252268.png)

![N-[2-(4-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide](/img/structure/B252269.png)

![N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252272.png)

![N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252273.png)

![N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)pyrazine-2-carboxamide](/img/structure/B252279.png)

![N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)pyrazine-2-carboxamide](/img/structure/B252280.png)

![N-(3-{[(4-ethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B252281.png)

![N-[3-(cyclohexylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide](/img/structure/B252282.png)

![N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide](/img/structure/B252285.png)

![N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide](/img/structure/B252288.png)

![4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide](/img/structure/B252325.png)

![4-oxo-N-[3-(pyridine-3-carbonylamino)propyl]-1H-quinazoline-2-carboxamide](/img/structure/B252326.png)

![4-oxo-N-[3-(pyrazine-2-carbonylamino)propyl]-1H-quinazoline-2-carboxamide](/img/structure/B252327.png)